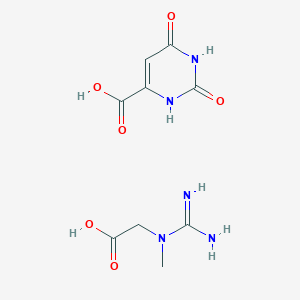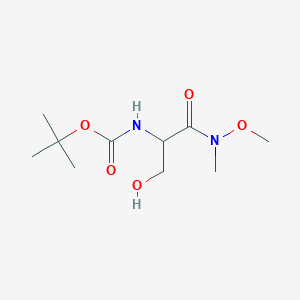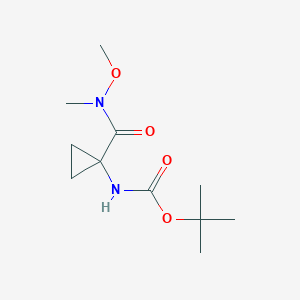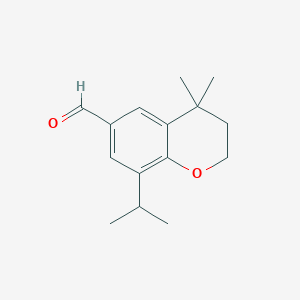
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the aldehyde group at the 6-position. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions at the chromene core or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-carboxylic acid.
Reduction: 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-chromene-6-methanol.
Substitution: Various substituted chromenes depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde depends on its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. The exact pathways and targets can vary based on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dimethyl-8-(propan-2-yl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 2,2-diethyl-6-ethynyl-8-isopropyl-4,4-dimethyl chroman
Uniqueness
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde is unique due to its specific substituents and functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in certain applications, such as enhanced stability or specific interactions with biological targets.
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4,4-dimethyl-8-propan-2-yl-2,3-dihydrochromene-6-carbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10(2)12-7-11(9-16)8-13-14(12)17-6-5-15(13,3)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
FXMXUTCYEHKESR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=CC(=C1)C=O)C(CCO2)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
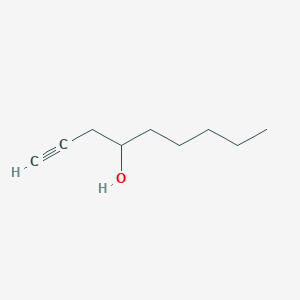
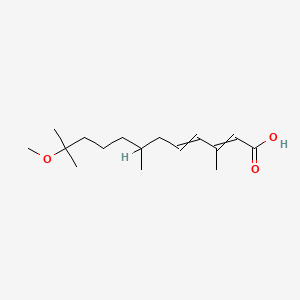
![[4-(2-Aminopropyl)phenyl]methanol](/img/structure/B8691912.png)
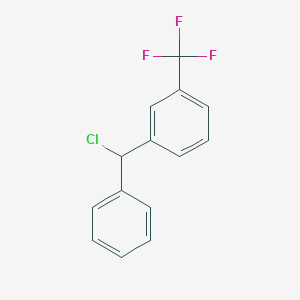
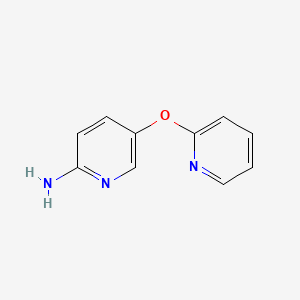
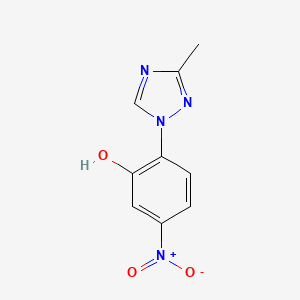
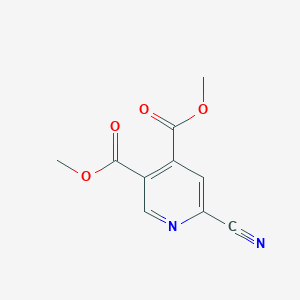
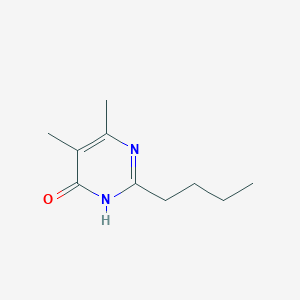
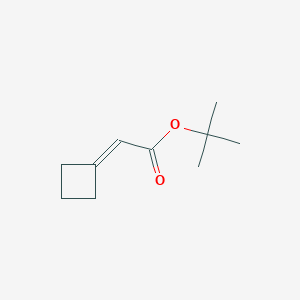
![2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate](/img/structure/B8691961.png)
![4-[(Pyridin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8691969.png)
